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molecular formula C10H12BrNO2 B1323328 (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide CAS No. 190961-15-0

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide

Cat. No. B1323328
M. Wt: 258.11 g/mol
InChI Key: JCPYSZVJRRFVQW-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05602255

Procedure details

To 10 g of L-phenylalanine suspended in 108 ml of 47% hydrobromic acid, 23 ml of 37% formalin aqueous solution was added dropwise. The reaction mixture was stirred at 65° C. for 7 hours, and subjected to crystallization under ice cooling for 3 hours. The precipitate was filtered off, and dried at 55° C. under reduced pressure to obtain 13.5 g of Compound 2 (yield 86.4%, optical purity 97% ee).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Yield
86.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:10]([OH:12])=[O:11])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:13]=O.[BrH:15]>>[BrH:15].[CH2:13]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]([C:10]([OH:12])=[O:11])[NH:1]1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
108 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to crystallization under ice cooling for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 55° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
Br.C1NC(CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05602255

Procedure details

To 10 g of L-phenylalanine suspended in 108 ml of 47% hydrobromic acid, 23 ml of 37% formalin aqueous solution was added dropwise. The reaction mixture was stirred at 65° C. for 7 hours, and subjected to crystallization under ice cooling for 3 hours. The precipitate was filtered off, and dried at 55° C. under reduced pressure to obtain 13.5 g of Compound 2 (yield 86.4%, optical purity 97% ee).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Yield
86.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:10]([OH:12])=[O:11])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:13]=O.[BrH:15]>>[BrH:15].[CH2:13]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]([C:10]([OH:12])=[O:11])[NH:1]1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
108 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to crystallization under ice cooling for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 55° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
Br.C1NC(CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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